Peonidin-3-O-Rutinoside Chloride: A Comprehensive Technical Guide on Botanical Sourcing, Pharmacokinetics, and Bioavailability
Peonidin-3-O-Rutinoside Chloride: A Comprehensive Technical Guide on Botanical Sourcing, Pharmacokinetics, and Bioavailability
Executive Summary & Chemical Rationale
Peonidin-3-O-rutinoside (P3R) is a prominent O-methylated anthocyanin widely studied for its potent antioxidant and anti-inflammatory properties. In analytical and preclinical settings, it is primarily utilized in its chloride salt formulation (Peonidin-3-O-rutinoside chloride, CAS: 27539-32-8). The chloride counterion is critical; it stabilizes the positively charged flavylium cation in the solid state, preventing premature degradation.
Structurally, the rutinoside (6-O-α-L-rhamnosyl-D-glucose) moiety at the C3 position provides steric hindrance against enzymatic cleavage, while the 3'-methoxy group on the B-ring enhances its lipophilicity compared to its unmethylated counterpart, cyanidin. Despite these structural advantages, the systemic bioavailability of P3R remains notoriously low (<2%), necessitating rigorous pharmacokinetic evaluation, highly controlled extraction methodologies, and advanced delivery systems to harness its therapeutic potential.
Botanical Reservoirs and Natural Sources
P3R is synthesized via the phenylpropanoid pathway in various Rosaceae species. Its concentration is highly dependent on the cultivar, maturation stage, and post-harvest processing. While present in several fruits, cherries represent the most abundant natural reservoir.
Table 1: Quantitative Distribution of Peonidin-3-O-Rutinoside in Key Botanical Sources
| Botanical Source | Taxonomic Species | P3R Concentration (mg/100g FW) | Primary Co-occurring Anthocyanins |
| Sour Cherry | Prunus cerasus | Up to 68.1 | Cyanidin-3-O-glucosylrutinoside |
| Sweet Cherry | Prunus avium | ~16.2 | Cyanidin-3-O-rutinoside |
| Haskap Berry | Lonicera caerulea | 2.0 ± 0.6 | Cyanidin-3-O-glucoside |
| Plum | Prunus domestica | 1.1 – 1.2 | Cyanidin-3-O-rutinoside |
Data synthesized from 1[1], 2[2], and 3[3].
Standardized Workflow: Extraction and LC-MS/MS Quantification
To ensure data integrity, extraction protocols must account for the pH-dependent structural transformation of anthocyanins. At a pH > 3, the flavylium cation rapidly hydrates to a colorless carbinol pseudobase and subsequently to a chalcone, leading to irreversible degradation.
Protocol 1: pH-Stabilized Extraction & Solid Phase Extraction (SPE)
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Matrix Preparation: Lyophilize 10g of fresh fruit tissue to halt endogenous polyphenol oxidase (PPO) activity. Homogenize into a fine powder.
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Internal Standard Spiking (Self-Validation Step): Spike the powder with 50 µL of 10 µg/mL Cyanidin-3,5-diglucoside-d3. Causality: Isotope-labeled standards correct for matrix suppression and extraction losses. Recovery rates must fall between 85-115% to validate the extraction efficiency.
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Acidified Extraction: Add 20 mL of extraction solvent (70% Methanol / 29% H₂O / 1% Formic Acid, v/v/v). Causality: Formic acid maintains the microenvironment pH < 2.0, locking P3R in the stable, red-pigmented flavylium cation state.
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Sonication & Centrifugation: Sonicate in an ice bath for 20 minutes to disrupt cell walls without thermal degradation. Centrifuge at 9,500 × g for 10 minutes at 4°C. Collect the supernatant.
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SPE Purification: Condition a C18 SPE cartridge (500 mg/3 mL) with 3 mL methanol followed by 3 mL 0.01% HCl in water. Load the supernatant. Wash with 3 mL 0.01% HCl to elute highly polar sugars and organic acids. Elute the enriched P3R fraction with 3 mL of 0.01% HCl in methanol.
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Concentration: Evaporate the eluate under a gentle nitrogen stream at 30°C and reconstitute in 1 mL of mobile phase A (0.1% Formic acid in water).
Protocol 2: LC-MS/MS Analysis
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Column: C18 reverse-phase analytical column (e.g., 150 mm × 2.0 mm, 5 µm).
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Mobile Phase: Gradient elution of (A) 0.1% Formic acid in water and (B) 0.1% Formic acid in Acetonitrile.
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Detection: Electrospray Ionization (ESI) in positive mode. Monitor the Multiple Reaction Monitoring (MRM) transition for P3R: m/z 609.2 → 301.1 (representing the cleavage of the rutinoside moiety, yielding the peonidin aglycone).
Pharmacokinetics, Metabolism, and Bioavailability (ADME)
The systemic bioavailability of P3R is heavily constrained by extensive pre-systemic metabolism and poor intestinal permeability.
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Absorption: P3R is partially absorbed in the stomach via passive diffusion, facilitated by the highly acidic gastric environment (pH 1.5–3.0) that maintains the lipophilic flavylium form. In the small intestine (pH 6.5–7.4), absorption is severely limited and primarily mediated by active transporters such as GLUT2 and SGLT1 (4)[4].
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Metabolism & Microbiota Degradation: Absorbed P3R undergoes rapid Phase II hepatic metabolism (glucuronidation, sulfation, and methylation). However, >90% of ingested P3R reaches the colon unabsorbed. Here, the gut microbiota cleaves the heterocycle (C-ring), degrading P3R into low-molecular-weight phenolic acids, predominantly vanillic acid and protocatechuic acid (5)[5]. These phenolic metabolites are subsequently absorbed into systemic circulation and are responsible for much of the observed in vivo bioactivity.
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Excretion: Peak urinary excretion of intact anthocyanins typically occurs between 3 and 6 hours post-consumption, representing less than 5% of the ingested dose (6)[6].
Figure 1: Pharmacokinetic ADME pathway of Peonidin-3-O-rutinoside and microbiota degradation.
In Vitro Permeability Assessment (Caco-2 Monolayer Model)
To mechanistically evaluate the intestinal absorption of P3R, the Caco-2 human intestinal epithelial cell model serves as the industry standard.
Protocol 3: Caco-2 Transcellular Transport Assay
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Cell Seeding: Seed Caco-2 cells on polycarbonate Transwell inserts (0.4 µm pore size) at a density of 1×105 cells/cm². Culture for 21 days to allow for full differentiation and tight junction formation.
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Monolayer Validation (Self-Validation Step): Measure Transepithelial Electrical Resistance (TEER) using a volt-ohm meter. Causality: Only wells with a TEER > 300 Ω·cm² possess sufficient tight junction integrity for the assay. A TEER drop of >10% post-assay indicates compromised epithelial integrity, invalidating the transport data.
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Assay Conditions: Wash monolayers with Hank's Balanced Salt Solution (HBSS). To mimic the physiological pH gradient of the GI tract, adjust the apical chamber buffer to pH 6.0 and the basolateral chamber buffer to pH 7.4.
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Dosing: Add 50 µM of P3R-Cl to the apical chamber (for A→B transport) or basolateral chamber (for B→A efflux transport).
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Sampling: Extract 100 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes, immediately replacing the volume with fresh buffer to maintain sink conditions.
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Calculation: Determine the Apparent Permeability ( Papp ) using the equation: Papp=(dQ/dt)/(A×C0) , where dQ/dt is the steady-state flux, A is the surface area, and C0 is the initial concentration.
Formulation Strategies to Enhance Bioavailability
Due to the rapid degradation of P3R at intestinal pH and its susceptibility to microbiota cleavage, advanced delivery systems are required for clinical and therapeutic applications. Encapsulation of P3R within lipid-based nanocarriers, liposomes, or biopolymeric matrices (e.g., chitosan/pectin hydrogels) shields the flavylium cation from the alkaline duodenal environment. These formulations significantly enhance the compound's solubility, cellular uptake, and overall systemic bioavailability, bypassing the limitations of passive diffusion (7)[7].
References
- Benchchem. "Peonidin 3-rutinoside potential as a biomarker in food consumption."
- Encyclopedia.pub. "Anthocyanins in Fruits."
- Journal of Agricultural and Food Chemistry (ACS). "Current Knowledge on Intestinal Absorption of Anthocyanins."
- MDPI. "State of the Art of Anthocyanins: Antioxidant Activity, Sources, Bioavailability, and Therapeutic Effect in Human Health."
- Journal of Agricultural and Food Chemistry (ACS). "Metabolic Profiling of Phenolic Acids and Oxidative Stress Markers after Consumption of Lonicera caerulea L. Fruit."
- Journal of Agricultural and Food Chemistry (ACS). "Phenolic Compounds in Rosaceae Fruit and Nut Crops."
- Semantic Scholar. "Employ of Anthocyanins in Nanocarriers for Nano Delivery: In Vitro and In Vivo Experimental Approaches for Chronic Diseases."
